3-Bromocyclobutanone

Beschreibung

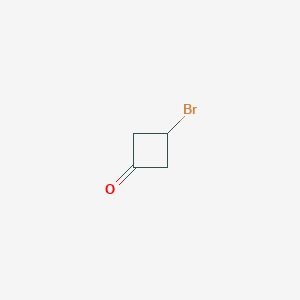

3-Bromocyclobutanone (CAS: 23761-24-2) is a four-membered cyclic ketone substituted with a bromine atom at the 3-position. Its molecular formula is C₄H₅BrO, with an average molecular weight of 148.99 g/mol and a monoisotopic mass of 147.952377 Da . The compound is characterized by the SMILES string BrC1CC(=O)C1 and InChI key SMBXPJHSQKKYFY-UHFFFAOYSA-N, reflecting its strained cyclobutane ring and electrophilic carbonyl group .

Synthesis and Applications: this compound is synthesized via bromination of cyclobutanone derivatives. A notable procedure involves reacting cyclobutanone with bromine in the presence of mercury(II) oxide, yielding the brominated product . It serves as a key intermediate in organic synthesis, particularly in the preparation of cyclobutenones and fluorinated cyclobutanes (e.g., via DAST-mediated fluorination) .

Safety and Handling:

Classified under WGK 3 (highly water-polluting) and Acute Toxicity Category 4 (oral), it requires stringent safety protocols. Storage at room temperature is recommended, and purity is typically ≥95–97% for commercial samples .

Eigenschaften

IUPAC Name |

3-bromocyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c5-3-1-4(6)2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBXPJHSQKKYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315199 | |

| Record name | 3-Bromocyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23761-24-2 | |

| Record name | 3-Bromocyclobutanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23761-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromocyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromocyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis from 3-Oxocyclobutanecarboxylic Acid Using Bromine and Silver(I) Oxide

One classical laboratory synthesis involves the bromination of 3-oxocyclobutanecarboxylic acid in dichloromethane (DCM) with bromine in the presence of anhydrous magnesium sulfate and silver(I) oxide as catalysts or reagents under reflux conditions.

-

- Dissolve 3-oxocyclobutanecarboxylic acid in DCM.

- Add anhydrous magnesium sulfate and silver(I) oxide.

- Reflux the mixture and add bromine dropwise.

- After 3 hours of reflux, cool, filter, and concentrate the filtrate to obtain this compound as a light yellow oil.

| Reagents | Amount (mmol) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-Oxocyclobutanecarboxylic acid | 88 | Dichloromethane (100 mL) | Reflux | 3 h | 97 |

| Bromine | 100 | Dichloromethane (40 mL) | Reflux | ||

| Magnesium sulfate (anhydrous) | 88 | ||||

| Silver(I) oxide | 100 |

- Reference: This method was reported with a 97% yield, producing a light yellow oil product.

Preparation via Bromination of 3-Oxocyclobutanecarboxylic Acid Using Red Mercury Oxide and Magnesium Sulfate

This method, published in Organic Syntheses, is a well-documented, reliable protocol for preparing this compound with high yield and purity.

-

- Dissolve 3-oxocyclobutanecarboxylic acid in DCM.

- Add anhydrous magnesium sulfate and red mercury oxide.

- Stir at ambient temperature with slow addition of bromine.

- Reaction monitored by TLC; additional bromine added if needed.

- After completion, filter through celite and silica gel.

- Wash organic layer with sodium bicarbonate, water, and brine.

- Dry over magnesium sulfate and concentrate to yield crude this compound.

| Reagents | Amount (mmol) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 3-Oxocyclobutanecarboxylic acid | 175 | Dichloromethane (250 mL) | 23 °C | 3-6 h | 90 |

| Bromine | 175+ (additional if needed) | ||||

| Magnesium sulfate (anhydrous) | 175 | ||||

| Red mercury oxide | 263 |

-

- The reaction color changes from bright orange to pale yellow.

- The crude product is a clear pale yellow liquid.

- The compound is moderately stable under refrigeration but decomposes when exposed to light and ambient temperature.

Reference: Detailed procedure with safety notes and purification steps is available in Organic Syntheses literature.

Industrially Relevant Synthesis via Cyclopropylcarbinol and Hydrobromic Acid

A patented practical synthesis method involves the reaction of cyclopropylcarbinol with hydrobromic acid to produce bromomethyl cyclobutane derivatives, including this compound as a main product after purification.

-

- Cyclopropylcarbinol is reacted with hydrobromic acid (20-80% concentration, optimized at 30-60%) at 35-120 °C (optimal 40-85 °C) for 2-8 hours (optimal 3-6 hours).

- The reaction yields a mixture containing cyclobutyl bromide, 4-bromo-1-butene, and cyclopropylmethyl bromide.

- The mixture is treated with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1-2 days to remove 4-bromo-1-butene.

- Subsequent distillation and treatment with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50-100 °C for 1-5 days remove cyclopropylmethyl bromide.

- Final distillation yields high-purity cyclobutyl bromide (this compound).

| Step | Product | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|

| Initial reaction (cyclopropylcarbinol + HBr) | Thick product 1 (mixture) | 54-60% cyclobutyl bromide | 42-70% | Mixture contains byproducts |

| Post-imine compound treatment | Thick product 2 | 85-92% | 53-71% | Removal of 4-bromo-1-butene |

| Amine treatment and distillation | Pure cyclobutyl bromide | 100% | 42-46% | Removal of cyclopropylmethyl bromide |

Overall Yield: Approximately 13-15% based on cyclopropylcarbinol starting material.

Reference: This method addresses purification challenges and cost issues in bromocyclobutane synthesis and is documented in patent CN101209953A.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|---|---|

| Bromination of 3-oxocyclobutanecarboxylic acid with Ag2O | 3-Oxocyclobutanecarboxylic acid | Bromine, MgSO4, Ag2O, DCM | Reflux, 3 h | 97 | High | High yield, straightforward |

| Bromination with red mercury oxide | 3-Oxocyclobutanecarboxylic acid | Bromine, MgSO4, HgO, DCM | Ambient temp, 3-6 h | 90 | High | Well-documented, moderate safety concerns due to HgO |

| Industrial synthesis via cyclopropylcarbinol | Cyclopropylcarbinol | Hydrobromic acid, imine compounds, amines | 35-120 °C, 2-8 h + purification steps | 13-15 overall | Up to 100 after purification | Complex purification, lower overall yield |

Research Findings and Notes

- The bromination of 3-oxocyclobutanecarboxylic acid is the most direct and high-yielding laboratory method, suitable for small to medium scale synthesis.

- Use of red mercury oxide requires careful handling due to toxicity but provides a reliable route with good purity.

- The industrially relevant method from cyclopropylcarbinol is advantageous for large-scale production despite lower overall yield, due to the availability and cost-effectiveness of starting materials.

- Purification steps involving imine compounds and amines are critical in industrial methods to achieve high purity by removing byproducts such as 4-bromo-1-butene and cyclopropylmethyl bromide.

- Stability of this compound is limited; it should be stored at low temperatures and protected from light to prevent decomposition.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromocyclobutanone undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Reduction: The carbonyl group can be reduced to form alcohols.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic substitution: Products include azides, nitriles, and other substituted cyclobutanones.

Reduction: Products include cyclobutanol derivatives.

Oxidation: Products include cyclobutanecarboxylic acids and other oxidized compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromocyclobutanone serves as an essential building block in the synthesis of more complex organic molecules. Its reactivity allows it to undergo various chemical transformations, including:

- Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles, leading to the formation of azides, nitriles, and substituted cyclobutanones.

- Reduction : The carbonyl group can be reduced to form alcohols using reagents like lithium aluminum hydride or sodium borohydride.

- Oxidation : It can be oxidized to yield carboxylic acids or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of potential drug candidates. A notable application is its role in developing covalent inhibitors targeting the MurA enzyme in E. coli. This enzyme is crucial for bacterial cell wall synthesis, making it a promising target for antibiotic development.

Case Study: Covalent Inhibitors

Recent studies have identified bromo-cyclobutenaminones derived from this compound as new electrophilic warheads that exhibit specificity for cysteine residues in enzymes like MurA. The incorporation of amine functionalities has been shown to modulate the electrophilic reactivity, enhancing the potential for drug development .

Material Science

In material science, this compound is explored for developing new materials with unique properties. Its ability to participate in various chemical reactions allows for the creation of novel polymers and composite materials that can exhibit specific mechanical or thermal properties.

Chemical Biology

The compound also finds applications in chemical biology as a probe to study biological processes and enzyme mechanisms. Its reactivity enables researchers to investigate interactions between small molecules and biological targets, facilitating the discovery of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-bromocyclobutanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group make it a versatile intermediate in organic reactions. The compound can participate in ring-opening reactions, nucleophilic substitutions, and other transformations that are useful in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Cyclobutanone Derivatives

Key Differences :

- The bromine atom in this compound enhances its utility in substitution reactions, whereas cyclobutenone’s conjugated system favors cycloaddition chemistry.

- Cyclobutenone’s lower molecular weight and higher ring strain make it more reactive but less stable under ambient conditions .

Brominated Cyclopentanones

Key Differences :

- The cyclopentanone derivative’s larger ring reduces strain, enhancing stability but limiting reactivity compared to the strained cyclobutanone core.

- The phenyl group in the cyclopentanone analog introduces steric hindrance and chirality, broadening its applications in asymmetric synthesis .

Halogenated Aromatic Compounds

Key Differences :

- 3-Bromochlorobenzene’s aromatic system confers thermal stability, whereas this compound’s reactivity is driven by ring strain and ketone electrophilicity.

- The cyclobutanone derivative’s higher water pollution risk (WGK 3) contrasts with 3-bromochlorobenzene’s acute toxicity and skin sensitization hazards .

Cyclobutane Amines

Key Differences :

- The amine group in the cyclobutane analog enables nucleophilic reactions, contrasting with the electrophilic nature of this compound’s carbonyl.

- The phenyl substituent in the amine derivative enhances π-π stacking interactions, making it valuable in drug design .

Biologische Aktivität

3-Bromocyclobutanone, a compound characterized by its unique four-membered ring structure and the presence of a bromine atom, has garnered interest in organic synthesis and biological applications. This article delves into the biological activity of this compound, highlighting its potential therapeutic uses, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an organic molecule with the chemical formula . Its structure consists of a cyclobutanone ring, which is relatively strained, enhancing its reactivity. The carbonyl group (C=O) and the bromomethyl group (CH2Br) make it a versatile building block in organic synthesis. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions that are crucial for introducing diverse functionalities into synthesized compounds.

1. Antimicrobial Activity

Recent studies have identified derivatives of cyclobutanones, including this compound, as potential inhibitors of bacterial enzymes. Notably, bromo-cyclobutenaminones have been developed as covalent inhibitors targeting -acetylglucosamine enolpyruvyl transferase (MurA), an enzyme critical for bacterial cell wall synthesis. These compounds exhibit electrophilic properties that allow them to form covalent bonds with cysteine residues in the active site of MurA, demonstrating significant antibacterial activity .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Bromo-cyclobutenaminone | 138 ± 9 | Effective against MurA |

| Fosfomycin | 8.8 | Standard antibiotic for comparison |

The structure-activity relationship studies indicate that the presence of the bromine atom is essential for the reactivity and specificity of these compounds towards MurA .

2. Synthesis of Bioactive Molecules

This compound has also been utilized as a precursor in the synthesis of various bioactive molecules. For instance, it has been employed in the synthesis of nucleoside analogs that exhibit antiviral properties against herpes simplex viruses. The ability to modify the cyclobutane core allows for the development of compounds with enhanced biological activities .

The biological activity of this compound and its derivatives can be attributed to their electrophilic nature, which facilitates interactions with nucleophilic sites in biological molecules. The following mechanisms have been proposed:

- Covalent Bond Formation : The bromine atom acts as a leaving group during nucleophilic attacks by thiols (like cysteine), leading to covalent modifications of target proteins.

- Enzyme Inhibition : By forming stable adducts with key enzymes involved in bacterial cell wall synthesis, these compounds effectively inhibit bacterial growth.

Case Studies

Case Study 1: MurA Inhibition

In a study examining the reactivity of bromo-cyclobutenaminones against MurA, it was found that these compounds could significantly reduce enzyme activity at micromolar concentrations. The stability and reactivity were assessed using glutathione assays, confirming their potential as drug candidates .

Case Study 2: Antiviral Activity

Research on cyclobutane nucleosides derived from this compound demonstrated promising antiviral activity against herpes simplex virus types 1 and 2. The derivatives were synthesized through regioselective N-alkylation processes, yielding compounds that showed effective inhibition in vitro .

Q & A

Q. Methodological Considerations :

- Reaction kinetics and steric hindrance due to cyclobutane ring strain must be monitored via TLC or GC-MS .

- Purification often employs fractional distillation or column chromatography to isolate the product from byproducts like di-brominated species .

How can spectroscopic techniques confirm the structure of this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify characteristic shifts for the cyclobutane ring (e.g., upfield shifts for protons adjacent to the ketone) and bromine’s deshielding effect. Compare with computational predictions (DFT) to validate assignments .

- IR Spectroscopy : Detect C=O stretching (~1700–1750 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .

- Mass Spectrometry (MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br• or CO) to distinguish from isomers .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in strained cyclic systems .

What safety protocols are critical when handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Brominated compounds can cause severe irritation .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile bromine byproducts .

- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental contamination .

How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Advanced Research Question

Contradictions often arise from variability in reaction conditions or analytical methods. A systematic approach includes:

Literature Meta-Analysis : Use PRISMA guidelines to categorize studies by catalysts, solvents, and temperatures. Identify outliers or trends .

Controlled Replication : Reproduce key studies while standardizing variables (e.g., reagent purity, moisture levels) .

Statistical Validation : Apply ANOVA or t-tests to compare yields or selectivity across methods, addressing confounding factors like ring strain .

Example : Divergent regioselectivity in nucleophilic additions may stem from solvent polarity effects, which can be tested via computational solvation models .

What computational strategies enhance understanding of this compound’s reactivity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate transition states for ring-opening reactions (e.g., nucleophilic attack at C-3 vs. C-4) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain kinetic vs. thermodynamic product distributions .

- QSPR Models : Corrate electronic parameters (e.g., Hammett σ⁺) with experimental rate constants to design targeted derivatives .

Case Study : DFT analysis of bromocyclobutane analogs reveals that ring strain lowers activation barriers for [2+2] cycloreversion, guiding synthetic optimizations .

How can stereochemical outcomes of nucleophilic additions to this compound be analyzed?

Advanced Research Question

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .

- X-ray Crystallography : Resolve absolute configurations of crystalline adducts, particularly for strained intermediates .

- Circular Dichroism (CD) : Correlate optical activity with steric effects of substituents on the cyclobutane ring .

Methodological Note : Combine kinetic isotopic effect (KIE) studies with DFT to distinguish between stepwise and concerted mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.